N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide
Description
N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide is a synthetic organic compound featuring an isonicotinamide core linked to a [2,4'-bipyridin]-3-ylmethyl group. This structural motif combines the hydrogen-bonding capacity of the isonicotinamide moiety with the π-conjugated, chelation-capable bipyridine system. Structural characterization of similar compounds frequently employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(14-5-10-19-11-6-14)21-12-15-2-1-7-20-16(15)13-3-8-18-9-4-13/h1-11H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFOECQYSGPNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide typically involves the reaction of isonicotinamide with 2,4’-bipyridine under specific conditions. One common method involves the use of tert-amyl alcohol as a solvent, with ferric oxide, cobalt tetroxide, and manganese dioxide as catalysts. The reaction is carried out at 80°C for 24 hours, resulting in a high conversion rate and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization from hot water or isopropanol are employed to obtain high-purity N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide with structurally related isonicotinamide derivatives, emphasizing substituent effects on bioactivity and synthesis.
Structural Features and Substitution Patterns
Antimicrobial Activity
- Spiro-thiazolidines (79, 80) :
- Thiazolidinones (3a-e): Variable activity against bacterial/fungal strains; substituents on the phenyl ring critically influence efficacy .
- 5-Arylidene Derivatives : MIC values as low as 0.15 µg/mL against S. cereviceaes, with broad-spectrum antifungal activity .
The target compound’s bipyridine group may offer unique advantages, such as metal chelation for targeting bacterial metalloenzymes or improved DNA intercalation.
Analytical and Testing Methods
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide is a compound that combines elements of bipyridine and isonicotinamide structures. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a bipyridine moiety, which is known for its coordination properties with metal ions, and an isonicotinamide group that suggests involvement in various biological pathways. The presence of these functional groups enhances its potential for interacting with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : The bipyridine component allows the compound to chelate metal ions, influencing the activity of metalloenzymes and potentially modulating various biochemical pathways.
- NAD+ Metabolism : The isonicotinamide part is linked to nicotinamide adenine dinucleotide (NAD) metabolism, which plays a crucial role in cellular signaling and energy production.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, including histone deacetylases (HDACs), which are involved in gene expression regulation.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against several pathogens, indicating its potential as an antibacterial agent.
- Anticancer Effects : Similar compounds have shown anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Activity : Studies suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- In Vitro Studies : In a study assessing the compound's effect on RAW 264.7 macrophages, it was found to significantly reduce nitric oxide (NO) production induced by lipopolysaccharides (LPS), indicating anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) was determined to be around 40 µM .
- Enzymatic Activity Assays : A series of enzymatic assays demonstrated that this compound could induce the activity of NAD(P)H quinone oxidoreductase 1 (NQO1), a marker for Nrf2 activation, in Hepa1c1c7 mouse hepatoma cells. This suggests that the compound may act as an Nrf2 activator, promoting cellular defense mechanisms against oxidative stress .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution characteristics, which are crucial for their efficacy as therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Nicotinamide | Pyridine derivative | Essential for NAD synthesis; widely studied for metabolic health |
| 2,4-Dimethylpyridine | Methylated pyridine | Used as a solvent; less biologically active than nicotinamide |
| 6-(Cyclohexoxy)nicotinamide | Similar structure | Cyclohexane ring may alter solubility and interactions |
| N-Methyl-Nicotinamide | Methylated form | Known for its role in metabolic pathways but lacks bipyridine structure |
This table highlights how this compound's combination of bipyridine coordination properties and isonicotinamide framework may allow for novel interactions and applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
